Cas no 46236-54-8 (1-tert-butylazetidin-3-yl methanesulfonate)

1-tert-Butylazetidin-3-yl methanesulfonate is a versatile intermediate in organic synthesis, particularly valued for its reactive methanesulfonate (mesylate) leaving group and sterically hindered tert-butylazetidine scaffold. The mesylate group facilitates nucleophilic substitution reactions, enabling efficient functionalization of the azetidine ring, while the tert-butyl moiety enhances stability and influences stereoelectronic properties. This compound is useful in pharmaceutical and agrochemical research for constructing nitrogen-containing heterocycles, often serving as a precursor for bioactive molecules. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a practical choice for synthetic chemists aiming to explore azetidine-based architectures.
1-tert-butylazetidin-3-yl methanesulfonate structure
46236-54-8 structure
商品名:1-tert-butylazetidin-3-yl methanesulfonate
CAS番号:46236-54-8
MF:C8H17NO3S
メガワット:207.290481328964
MDL:MFCD16653026
CID:5042758
PubChem ID:605897

1-tert-butylazetidin-3-yl methanesulfonate 化学的及び物理的性質

名前と識別子

    • (1-tert-butylazetidin-3-yl) methanesulfonate
    • 1-tert-butylazetidin-3-yl methanesulfonate
    • 1-tert-Butyl-3-azetidinyl methanesulfonate
    • 1-tert-Butylazetidin-3-ol methanesulfonate
    • 1-tert-Butyl-3-azetidinyl methanesulfonate #
    • Methanesulfonic acid, 1-t-butylazetidin-3-yl ester
    • MDL: MFCD16653026
    • インチ: 1S/C8H17NO3S/c1-8(2,3)9-5-7(6-9)12-13(4,10)11/h7H,5-6H2,1-4H3
    • InChIKey: RGNVMDVHVBFRPL-UHFFFAOYSA-N
    • ほほえんだ: S(C)(=O)(=O)OC1CN(C1)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 267
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 55

1-tert-butylazetidin-3-yl methanesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Advanced ChemBlocks
P45588-5G
1-tert-butylazetidin-3-yl methanesulfonate
46236-54-8 97%
5G
$1,235 2023-09-15
Life Chemicals
F2147-0184-2.5g
1-tert-Butyl-3-azetidinyl methanesulfonate
46236-54-8 95%+
2.5g
$518.0 2023-09-06
Enamine
EN300-237381-0.25g
1-tert-butylazetidin-3-yl methanesulfonate
46236-54-8 95%
0.25g
$642.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2531-1g
1-tert-butylazetidin-3-yl methanesulfonate
46236-54-8 95%
1g
¥1716.0 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2531-10.0g
1-tert-butylazetidin-3-yl methanesulfonate
46236-54-8 95%
10.0g
¥7821.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2531-1.0g
1-tert-butylazetidin-3-yl methanesulfonate
46236-54-8 95%
1.0g
¥1716.0000 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1343410-10g
1-(Tert-butyl)azetidin-3-yl methanesulfonate
46236-54-8 98%
10g
¥8532.00 2024-05-12
TRC
T158331-500mg
1-tert-Butyl-3-azetidinyl Methanesulfonate
46236-54-8
500mg
$ 250.00 2022-06-03
Life Chemicals
F2147-0184-0.5g
1-tert-Butyl-3-azetidinyl methanesulfonate
46236-54-8 95%+
0.5g
$246.0 2023-09-06
Life Chemicals
F2147-0184-1g
1-tert-Butyl-3-azetidinyl methanesulfonate
46236-54-8 95%+
1g
$259.0 2023-09-06

1-tert-butylazetidin-3-yl methanesulfonate 関連文献

1-tert-butylazetidin-3-yl methanesulfonateに関する追加情報

Introduction to 1-tert-butylazetidin-3-yl methanesulfonate (CAS No. 46236-54-8) and Its Emerging Applications in Chemical Biology

The compound 1-tert-butylazetidin-3-yl methanesulfonate (CAS No. 46236-54-8) represents a fascinating class of heterocyclic derivatives that have garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique structural framework, featuring an azetidine ring substituted with a tert-butyl group and a methanesulfonate moiety, imparts distinct chemical properties that make it a valuable tool for various synthetic and biological applications. This introduction delves into the compound's chemical characteristics, its significance in modern research, and its potential roles in drug discovery and molecular biology.

From a structural perspective, the 1-tert-butylazetidin-3-yl methanesulfonate molecule is characterized by a rigid azetidine core, which is a five-membered cyclic amine containing two carbon atoms and two nitrogen atoms. The presence of the tert-butyl group at the 1-position enhances the compound's steric bulk, influencing its reactivity and interaction with biological targets. The methanesulfonate ester at the 3-position introduces a polar, negatively charged functional group, which can modulate solubility and binding affinity in biological systems. This combination of structural features makes it an intriguing candidate for designing novel bioactive molecules.

In recent years, there has been growing interest in azetidine derivatives due to their potential as pharmacophores in drug development. The 1-tert-butylazetidin-3-yl methanesulfonate derivative has been explored in several contexts, particularly as a building block for more complex scaffolds. Its stability under various reaction conditions and its ability to participate in nucleophilic substitution reactions make it a versatile intermediate in organic synthesis. Researchers have leveraged these properties to develop novel compounds with therapeutic potential, including those targeting enzyme inhibition and receptor binding.

One of the most compelling aspects of 1-tert-butylazetidin-3-yl methanesulfonate is its utility in medicinal chemistry. The azetidine ring is known to mimic certain bioactive motifs found in natural products and drugs, such as those with antibacterial and antiviral properties. The tert-butyl group can serve as a pharmacophoric element that enhances binding interactions with biological targets, while the methanesulfonate moiety can improve metabolic stability and pharmacokinetic profiles. These features have prompted investigations into its role as a lead compound or scaffold for further derivatization.

Recent studies have highlighted the compound's potential in modulating enzyme activity. For instance, modifications of the azetidine ring have been shown to influence the catalytic efficiency of enzymes such as kinases and phosphodiesterases. The 1-tert-butylazetidin-3-yl methanesulfonate derivative has been used in high-throughput screening campaigns to identify inhibitors of these enzymes, which are implicated in various diseases including cancer and inflammatory disorders. The steric hindrance provided by the tert-butyl group can fine-tune binding interactions, leading to the discovery of potent and selective inhibitors.

The synthetic accessibility of 1-tert-butylazetidin-3-yl methanesulfonate also contributes to its appeal in research settings. The compound can be readily synthesized through established methods involving cyclization reactions followed by functional group modifications. This ease of preparation allows researchers to rapidly explore derivatives with altered properties, enabling rapid optimization of bioactivity. Additionally, the stability of the azetidine ring under various conditions makes it suitable for long-term storage and multiple synthetic transformations.

Beyond its applications in drug discovery, 1-tert-butylazetidin-3-yl methanesulfonate has found utility in chemical biology research. Its ability to interact with biological macromolecules has been exploited for studying protein-ligand interactions using spectroscopic techniques such as NMR spectroscopy and X-ray crystallography. The compound's well-defined structure allows researchers to probe binding mechanisms and develop computational models that predict molecular recognition events.

The integration of computational methods has further enhanced the understanding of how 1-tert-butylazetidin-3-yl methanesulfonate interacts with biological targets. Molecular docking simulations have been employed to model its binding affinity for various receptors and enzymes, providing insights into key interaction residues. These computational studies complement experimental approaches by offering predictive data that guide experimental design and optimization efforts.

In conclusion, 1-tert-butylazetidin-3-yl methanesulfonate (CAS No. 46236-54-8) stands out as a versatile and promising compound in chemical biology and pharmaceutical research. Its unique structural features—comprising an azetidine ring substituted with a tert-butyl group and a methanesulfonate moiety—endow it with distinctive chemical properties that make it valuable for drug discovery applications. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are poised to play pivotal roles in developing innovative treatments for human diseases.

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